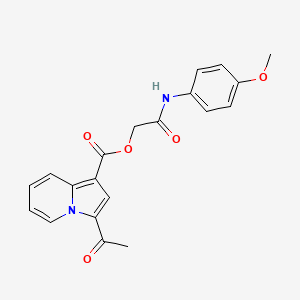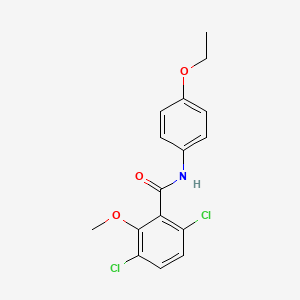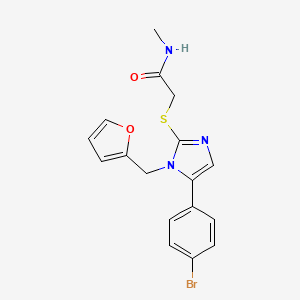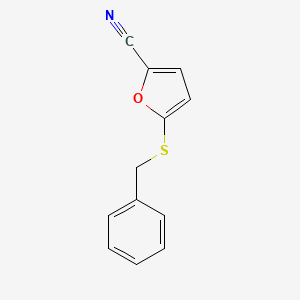![molecular formula C11H8ClN3O3 B2509209 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid CAS No. 2061353-14-6](/img/structure/B2509209.png)
5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid" is a derivative of benzoic acid, which is a well-known conservative moiety in drug design due to its pharmacological properties. The presence of a chloropyrimidinyl amino group suggests potential biological activity, possibly interacting with various biological targets through hydrogen bonding and other non-covalent interactions .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted pyrimidines with benzoic acid derivatives. For instance, the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was achieved by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine . Similarly, the synthesis of various benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid was performed to obtain potent 5-HT4 receptor agonists . These methods could potentially be adapted for the synthesis of "5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid".
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structures of 7a,g were determined, and a limited number of minimum energy conformers were found, characterized by specific conformations of the ethyl chain and the orientation of the nitrogen atom's lone pair . The crystal structure of a novel pyrimidine derivative was also determined, showing that it crystallizes in the triclinic space group P-1 . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various functional groups, such as esters, amides, and Schiff bases, has been explored. For instance, the ester function in benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid was found to be advantageous for activity at 5-HT4 receptors compared to the corresponding amidic derivatives . Schiff base complexes with transition metal ions were prepared, indicating the potential for coordination chemistry involving the pyrimidine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods. The FTIR, FT-Raman, UV, and NMR spectra of 4-amino-5-chloro-2-methoxybenzoic acid were recorded, and the molecule's structure was optimized using density functional theory . The interaction of a pyrimidine derivative with DNA was studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, revealing minor groove binding . These studies provide insights into the electronic structure, optical properties, and potential biological interactions of the compound.
科学的研究の応用
Crystalline Structure Analysis
Research involving pyrimidines, such as 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid, has revealed insights into their crystalline structures. In a study by Rajam et al. (2017), the crystallization of a related compound demonstrated molecular recognition processes vital for targeted drug action, highlighting the importance of these compounds in the field of molecular biology and medicine (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Synthesis and Structural Characterization
Another aspect of scientific research includes the synthesis and structural characterization of compounds involving 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid. Studies like that of Zhao et al. (2013) focus on creating new ligands and complexes, contributing to our understanding of molecular interactions and potential applications in chemistry and drug design (Zhao, Zhao, Bing, Pan, & Li, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid has been conducted, with studies like Krátký et al. (2012) exploring the effectiveness of these compounds against various bacterial and fungal strains. Such research is crucial in the search for new antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Application in Antibiotic Biosynthesis
The role of similar compounds in the biosynthesis of antibiotics is another significant area of study. Becker (1984) investigated chlorinated analogs of 3-amino-5-hydroxybenzoic acid, which are required for studying the biosynthesis of several classes of antibiotics. This research contributes to understanding how critical antibiotics are synthesized and how their production can be optimized (Becker, 1984).
Cocrystal Design
The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, closely related to 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid, is a key area of research. Rajam et al. (2018) explored the creation of such cocrystals, which are vital for understanding drug interactions and improving pharmaceutical formulations (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Biosynthesis of Rifamycin
The role of compounds related to 5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid in the biosynthesis of rifamycin, an important antibiotic, is also significant. Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid as a direct precursor in rifamycin biosynthesis, underscoring the importance of these compounds in the development of vital antibiotics (Ghisalba & Nüesch, 1981).
作用機序
Target of Action
A related compound, aminopyrimidine derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) kinase, specifically the l858r/t790m mutation in non-small cell lung cancer (nsclc) patients .
Mode of Action
Similar aminopyrimidine derivatives have been shown to inhibit egfr kinase activity, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Inhibition of egfr kinase activity by related compounds can lead to the down-regulation of egfr-mediated signaling pathways, which are crucial for cell proliferation, survival, and apoptosis .
Pharmacokinetics
The compound’s water solubility, which can impact its bioavailability, is described as slightly soluble .
Result of Action
Related aminopyrimidine derivatives have been shown to have a remarkable inhibitory activity against egfr l858r/t790m and an anti-proliferative effect against h1975 cells .
Action Environment
The compound is reported to be stable under inert gas (nitrogen or argon) at 2–8 °c .
特性
IUPAC Name |
5-[(2-chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-11-13-4-3-9(15-11)14-6-1-2-8(16)7(5-6)10(17)18/h1-5,16H,(H,17,18)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFQLCDTWQARRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)






![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)